molecular formula C13H12N2O2 B15066875 5-(3-Methoxyphenyl)nicotinamide CAS No. 1356110-84-3

5-(3-Methoxyphenyl)nicotinamide

Cat. No.: B15066875
CAS No.: 1356110-84-3
M. Wt: 228.25 g/mol
InChI Key: OQCIFMLYXMQHEM-UHFFFAOYSA-N
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Description

5-(3-Methoxyphenyl)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivativesThis compound has been studied for its potential biological and pharmacological activities, including antibacterial, antifungal, and anti-inflammatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3-Methoxyphenyl)nicotinamide typically involves the condensation of 3-methoxyaniline with nicotinic acid or its derivatives. One common method includes the following steps :

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. These methods often include automated processes and advanced purification techniques to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

5-(3-Methoxyphenyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are used.

    Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

    Oxidation: Formation of 5-(3-Hydroxyphenyl)nicotinamide.

    Reduction: Formation of 5-(3-Aminophenyl)nicotinamide.

    Substitution: Formation of various substituted derivatives depending on the electrophile used.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-N-(2-chlorophenyl)nicotinamide (ND1)
  • 2-Chloro-N-(3-chlorophenyl)nicotinamide (ND2)
  • 2-Chloro-N-(4-chlorophenyl)nicotinamide (ND3)
  • N-(2-bromophenyl)-2-chloronicotinamide (ND4)

Uniqueness

5-(3-Methoxyphenyl)nicotinamide is unique due to the presence of the methoxy group, which imparts distinct electronic and steric properties. This modification can enhance its biological activity and specificity compared to other nicotinamide derivatives .

Properties

CAS No.

1356110-84-3

Molecular Formula

C13H12N2O2

Molecular Weight

228.25 g/mol

IUPAC Name

5-(3-methoxyphenyl)pyridine-3-carboxamide

InChI

InChI=1S/C13H12N2O2/c1-17-12-4-2-3-9(6-12)10-5-11(13(14)16)8-15-7-10/h2-8H,1H3,(H2,14,16)

InChI Key

OQCIFMLYXMQHEM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C2=CC(=CN=C2)C(=O)N

Origin of Product

United States

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